![molecular formula C18H16N4OS B5570774 3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

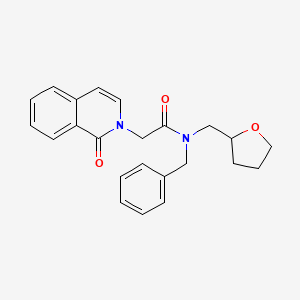

The compound 3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a derivative of the tetrahydrobenzothienotriazolopyrimidine class, which has garnered attention for its potential antimicrobial properties. This category of compounds, including variations of tetrahydrobenzothieno[2,3-d]pyrimidines and tetrahydrobenzothienotriazolopyrimidines, has been synthesized for preliminary antimicrobial testing, showing varying degrees of activity against certain strains of bacteria and fungi (Soliman et al., 2009).

Synthesis Analysis

The synthesis of related compounds, including the tetrahydrobenzothienotriazolopyrimidine derivatives, involves various chemical routes. For instance, the Gewald reaction has been utilized to create precursor compounds that further undergo microwave-assisted synthesis to form benzothieno[3,2-e][1,3,4]triazolo[4,3-c]pyrimidines, showing the efficiency of microwave synthesis over conventional methods (Gaonkar et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been ascertained through spectral and analytical data, which confirms the formation of the desired tetrahydrobenzothienotriazolopyrimidine derivatives. The synthesis and characterization process often involves evaluating the in vitro cytotoxic activity against various human cell lines, indicating the potential biological activity of these compounds (Botros et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to a wide range of derivatives with potential antimicrobial and anticancer properties. The reactivity often involves interactions with different reagents to yield compounds with varied substituents, influencing their biological activity (El-Agrody et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, can be inferred from their chemical structure and synthesis methods. These properties are crucial for determining the compound's suitability for further development and application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and interaction with biological targets, are central to understanding the compound's potential as a therapeutic agent. Studies have shown that certain derivatives exhibit significant antibacterial activity, highlighting the importance of chemical modifications in enhancing biological efficacy (Kumar et al., 2009).

Scientific Research Applications

Synthesis and Structural Insights

The Dimroth Rearrangement

This compound has been involved in studies on the Dimroth rearrangement, highlighting synthetic pathways that lead to its isomers under basic conditions. The crystal structure of one such rearranged product was confirmed through X-ray analysis, demonstrating the compound's utility in exploring structural rearrangements in heterocyclic chemistry (Hamed et al., 2008).

Electronic Aspects

Research on the electronic aspects of tetrahydrobenzothienopyrimidine derivatives, including this compound, has shed light on their π-electron delocalization effects. These studies provide insights into the influence of substituents, polycyclic structure, and crystal packing on the aromaticity of fused heterocyclic rings (Gajda et al., 2015).

Potential Biological Activities

- Antimicrobial Applications: Several derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine, closely related to the compound of interest, have been synthesized and tested for antimicrobial activity. Some of these derivatives demonstrated significant activity against C. albicans, S. aureus, and P. aeruginosa, indicating the potential for developing novel antimicrobial agents (Soliman et al., 2009).

Methodological Advances

- Microwave-Assisted Synthesis: The compound has been synthesized using microwave irradiation techniques, which were found to be more efficient than conventional heating methods. This suggests potential methodological advancements in the synthesis of such complex molecules, enhancing efficiency and possibly yielding better purity (Gaonkar et al., 2014).

Future Directions

properties

IUPAC Name |

5-(3-methoxyphenyl)-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-23-12-6-4-5-11(9-12)16-20-21-17-15-13-7-2-3-8-14(13)24-18(15)19-10-22(16)17/h4-6,9-10H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHWXMHKVKXOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)